1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethan-1-one
Overview
Description
1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C9H15N5O and its molecular weight is 209.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Triazole Derivatives in Agriculture and Medicine
Triazole derivatives, including amino-1,2,4-triazoles, have been extensively utilized in the fine organic synthesis industry, agricultural products, pharmaceuticals, dyes, and high-energy materials. These compounds play a significant role in the production of plant protection products, including various insecticides, fungicides, plant growth regulators, and inhibitors of nitrification of nitrogen fertilizers. In medicine, amino-1,2,4-triazoles serve as raw materials for drugs with antimicrobial effects, such as furazonal, and cardiological drugs like thiotriazoline and cardiotril, demonstrating their broad utility in enhancing agricultural productivity and treating diseases (Nazarov et al., 2021).
Pyrrolidine in Drug Discovery
Pyrrolidine, a five-membered nitrogen heterocycle, is pivotal in medicinal chemistry for drug discovery aimed at treating various human diseases. Its saturated scaffold allows for efficient pharmacophore space exploration, contributes to stereochemistry, and provides increased three-dimensional coverage due to its non-planarity. This versatility is crucial for designing bioactive molecules with selectivity towards specific targets, illustrating pyrrolidine's importance in developing new therapeutic agents (Li Petri et al., 2021).
Triazole Scaffolds in Corrosion Inhibition
1,2,3-Triazole compounds, including 1,4-disubstituted derivatives, are recognized for their effectiveness as corrosion inhibitors for metals and alloys in aggressive media. Their synthesis through copper-catalyzed azide-alkyne cycloaddition reactions (CuAAC) yields non-toxic, environmentally friendly products that are stable under acidic conditions, offering a sustainable approach to protecting metal surfaces from corrosion. This application highlights the potential of triazole derivatives in extending the lifespan of metal-based structures and components in various industrial settings (Hrimla et al., 2021).
Properties
IUPAC Name |
1-[3-[4-(aminomethyl)triazol-1-yl]pyrrolidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O/c1-7(15)13-3-2-9(6-13)14-5-8(4-10)11-12-14/h5,9H,2-4,6,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLAOSYDYVDQFSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)N2C=C(N=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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